molecular formula C31H29NO3 B041790 3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline CAS No. 500577-65-1

3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline

カタログ番号: B041790
CAS番号: 500577-65-1
分子量: 463.6 g/mol
InChIキー: BLCBBJCISFDVMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Significance of 3,4-Dihydroisoquinoline Scaffolds in Bioactive Molecule Design

The 3,4-dihydroisoquinoline scaffold represents a partially saturated derivative of the parent isoquinoline structure, characterized by the reduction of the carbon-carbon double bond within the six-membered nitrogen-containing ring. This structural modification introduces conformational flexibility and stereochemical complexity that can significantly influence the biological activity and pharmacological properties of resulting compounds. Research has demonstrated that 3,4-dihydroisoquinoline derivatives exhibit potent inhibitory activity against various therapeutic targets, with their biological efficacy often surpassing that of their fully aromatic isoquinoline counterparts. The reduced aromaticity and increased three-dimensional character of the 3,4-dihydroisoquinoline framework enable more specific interactions with enzyme active sites and receptor binding domains through enhanced conformational complementarity.

Studies investigating leucine aminopeptidase inhibitors have revealed that compounds containing 3,4-dihydroisoquinoline moieties demonstrate exceptional potency and selectivity for this enzyme target. One particularly notable example, diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate, exhibited significant activity against microsomal leucine aminopeptidase with an inhibitory concentration value of 16.5 micromolar, accompanied by promising antiproliferative activity across multiple human cancer cell lines. This compound demonstrated activity against human promyelocytic leukemia cell line, human breast cancer cell line, Burkitt lymphoma cell line, camptothecin resistant human T-cell leukemia cell line with mutated catalytic site of topoisomerase 1, colon cancer cell line, doxorubicin-resistant variant cell line, prostate cancer cell lines, and urinary bladder cancer cell line.

The synthetic accessibility of 3,4-dihydroisoquinoline scaffolds through well-established methodologies such as the Bischler-Napieralski reaction has facilitated extensive structure-activity relationship studies. The Bischler-Napieralski reaction represents an intramolecular electrophilic aromatic substitution reaction that enables the cyclization of β-arylethylamides or β-arylethylcarbamates to form dihydroisoquinoline intermediates, which can subsequently be oxidized to fully aromatic isoquinolines if desired. This synthetic versatility allows medicinal chemists to systematically explore the effects of various substituents at different positions within the 3,4-dihydroisoquinoline framework.

Position Substitution Type Reported Activity Reference
3-position Various alkyl/aryl groups Enhanced anticancer activity
4-position Benzyl substitutions Antimalarial activity
6,8-positions Dibenzyloxy groups Leucine aminopeptidase inhibition
1,4-positions Disubstitution patterns Tubulin polymerization inhibition

Research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has demonstrated their potential as tubulin polymerization inhibitors with significant cytotoxic activities. In systematic evaluations against leukemia cell lines, multiple compounds within this structural class displayed moderate to good cytotoxic activities, with specific examples showing inhibitory concentration values ranging from 0.64 to 4.10 micromolar. The most potent compound identified in these studies was confirmed to inhibit tubulin polymerization through molecular docking studies that revealed its hypothetical binding mode with the tubulin protein target.

The conformational properties of 3,4-dihydroisoquinoline scaffolds have been extensively studied through computational modeling and crystallographic analysis, revealing important insights into their preferred binding conformations with biological targets. The saturated nature of the 3,4-dihydro system introduces significant conformational flexibility compared to fully aromatic isoquinoline derivatives, allowing these compounds to adopt optimal binding conformations within enzyme active sites and receptor binding pockets. This conformational adaptability has been particularly valuable in the development of poly(ADP-ribose) polymerase inhibitors, where 3,4-dihydroisoquinol-1-one-4-carboxamide scaffolds have demonstrated superior druglikeness properties compared to existing therapeutic agents.

Pharmacological Relevance of Methoxy and Benzyloxy Substituents in Polycyclic Isoquinoline Systems

The incorporation of methoxy and benzyloxy substituents within isoquinoline frameworks represents a fundamental strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of bioactive compounds. Methoxy groups, characterized by their electron-donating properties and hydrogen bonding capabilities, significantly influence the electronic distribution within the isoquinoline ring system while contributing to favorable pharmacokinetic profiles through enhanced lipophilicity and metabolic stability. Benzyloxy substituents, also known as phenylmethoxy groups, provide additional aromatic character and steric bulk that can enhance binding affinity and selectivity for specific biological targets through favorable π-π stacking interactions and hydrophobic contacts.

Research examining the structure-activity relationships of isoquinoline derivatives has consistently demonstrated that substitution patterns involving methoxy and benzyloxy groups can dramatically alter biological activity profiles. Studies focusing on substitution at the 3-position of isoquinoline analogues have shown that specific substitution patterns result in enhanced anticancer activity, promoting cell survival and maturation while simultaneously decreasing cellular proliferation rates. These effects are attributed to the ability of methoxy substituents to modulate the electronic properties of the isoquinoline scaffold, thereby influencing its interactions with critical cellular targets involved in growth control and apoptotic pathways.

The pharmacological significance of benzyloxy substituents has been particularly evident in studies of phosphodiesterase 4 inhibitors based on 1-phenyl-3,4-dihydroisoquinoline scaffolds. Structure-activity relationship analyses have revealed that the attachment of methoxy groups or halogen atom substitutions at the ortho-position of phenyl rings significantly enhances both inhibitory activity toward phosphodiesterase 4B and selectivity over related enzyme isoforms. These findings highlight the importance of precise substitution patterns in achieving optimal therapeutic profiles while minimizing potential off-target effects that could compromise clinical utility.

Substituent Type Position Molecular Effect Biological Outcome Reference
Methoxy 6,8-positions Enhanced lipophilicity Improved membrane permeability
Benzyloxy 7-position Increased steric bulk Enhanced receptor selectivity
Dimethoxy 2,4-positions Modified electronic properties Altered enzyme binding
Phenylmethoxy Variable positions π-π stacking interactions Increased binding affinity

The metabolic implications of methoxy and benzyloxy substituents have been extensively investigated in the context of drug development, revealing important considerations for therapeutic applications. Methoxy groups are generally associated with favorable metabolic stability due to their resistance to phase I oxidative metabolism, contributing to extended half-lives and improved bioavailability of resulting compounds. Conversely, benzyloxy substituents can serve as sites for metabolic transformation through O-debenzylation reactions, potentially generating active metabolites or facilitating elimination pathways that influence overall pharmacokinetic profiles.

Studies investigating the anticancer properties of isoquinoline alkaloids have demonstrated that compounds containing multiple methoxy and benzyloxy substituents exhibit enhanced binding affinity for deoxyribonucleic acid structures through intercalation mechanisms. The planar aromatic character of benzyloxy groups facilitates insertion between nucleotide base pairs, while methoxy substituents contribute to stabilizing interactions through hydrogen bonding with phosphate backbone components. These molecular interactions result in altered deoxyribonucleic acid topology and inhibition of essential cellular processes including replication and transcription, ultimately leading to antiproliferative effects in cancer cell lines.

The design of isoquinoline derivatives incorporating strategic methoxy and benzyloxy substitution patterns has been facilitated by advanced computational modeling approaches that predict binding interactions and optimize molecular properties. Molecular docking studies have revealed that the spatial orientation and electronic characteristics of these substituents significantly influence binding modes within enzyme active sites and receptor binding domains. The ability to form multiple favorable interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking arrangements, makes methoxy and benzyloxy-substituted isoquinoline derivatives particularly attractive as lead compounds for further therapeutic development.

Recent research has emphasized the importance of understanding the synergistic effects of multiple substituents within complex isoquinoline frameworks. The compound 3,4-dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline exemplifies this approach through its incorporation of both methoxy and benzyloxy substituents at strategic positions that collectively optimize its interaction profile with biological targets. The presence of methoxy groups at the 6-position provides favorable electronic properties, while benzyloxy substituents at the 7-position and on the pendant phenyl ring contribute additional binding interactions that enhance overall molecular recognition and biological activity.

特性

IUPAC Name

6-methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO3/c1-33-30-19-26-16-17-32-29(28(26)20-31(30)35-22-25-10-6-3-7-11-25)18-23-12-14-27(15-13-23)34-21-24-8-4-2-5-9-24/h2-15,19-20H,16-18,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCBBJCISFDVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Overview

Adapted from the one-pot method for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, this route utilizes 3,4-dimethoxyphenethylamine as the starting material. Modifications are introduced to incorporate phenylmethoxy groups.

Stepwise Procedure

  • Formylation :

    • 3,4-Dimethoxyphenethylamine is treated with ethyl formate under reflux to yield N-formyl-3,4-dimethoxyphenethylamine.

    • Reagents : Ethyl formate, acetonitrile.

    • Conditions : Reflux (6 h), 78% yield (analogous to Example 1 in).

  • Oxalyl Chloride Activation :

    • The formylated intermediate reacts with oxalyl chloride in acetonitrile at 10–20°C to form an acyl chloride intermediate.

  • Cyclization :

    • Phosphotungstic acid (0.1–0.5 mol%) catalyzes cyclization to generate the dihydroisoquinoline core.

    • Key Insight : Phosphotungstic acid enhances reaction efficiency by facilitating intramolecular electrophilic aromatic substitution.

  • Benzylation :

    • The methoxy groups at positions 6 and 7 are replaced with phenylmethoxy groups via nucleophilic substitution using benzyl bromide and a base (e.g., K₂CO₃).

    • Challenges : Competing O- and N-alkylation requires careful temperature control (50–60°C).

  • N-1 Functionalization :

    • The 4-(phenylmethoxy)benzyl group is introduced at the N-1 position via Mannich reaction or alkylation with 4-(phenylmethoxy)benzyl chloride.

Yield and Purity

  • Overall Yield : 45–55% (estimated from analogous reactions in).

  • Purity : >98% after recrystallization (methanol/water).

Synthetic Route 2: Suzuki Coupling for Aryl Substituent Installation

Strategic Use of Cross-Coupling

Drawing from methods in 3-phenylisoquinoline synthesis, this route employs Suzuki-Miyaura coupling to install the 4-(phenylmethoxy)benzyl group early in the synthesis.

Key Steps

  • Core Synthesis :

    • 6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline is prepared via Bischler-Napieralski cyclization of 3-methoxy-4-hydroxyphenethylamide.

  • Protection and Triflation :

    • The 7-hydroxy group is protected as a triflate to enable subsequent coupling.

  • Suzuki Coupling :

    • Reaction with 4-(phenylmethoxy)phenylboronic acid introduces the benzyl group at position 1.

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h).

  • Benzylation of Methoxy Groups :

    • The 6-methoxy group is converted to phenylmethoxy using benzyl bromide and NaH.

Performance Metrics

  • Yield : 60–65% after column chromatography.

  • Advantage : Superior regioselectivity compared to alkylation methods.

Comparative Analysis of Methods

ParameterRoute 1 (One-Pot)Route 2 (Suzuki Coupling)
Total Steps 54
Overall Yield 45–55%60–65%
Purity >98%>97%
Key Advantage Simplified workupRegioselective coupling
Limitation Competing alkylationPd catalyst cost

Critical Reaction Optimization

Solvent and Temperature Effects

  • Cyclization (Route 1) : Acetonitrile outperforms dichloromethane in yield (78% vs. 70%) due to improved intermediate solubility.

  • Suzuki Coupling (Route 2) : Aqueous DMF (3:1 v/v) enhances boronic acid reactivity.

Catalyst Loading

  • Phosphotungstic acid at 0.2 mol% achieves optimal cyclization rates without over-oxidation.

  • Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling.

Scalability and Industrial Feasibility

Route 1’s one-pot methodology reduces solvent waste and operational steps, aligning with green chemistry principles. However, Route 2’s higher yield and selectivity make it preferable for small-scale API synthesis.

化学反応の分析

Types of Reactions

6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with substituted functional groups.

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Chemical Identity :

  • CAS No.: 903527-36-6 .
  • Molecular Formula: C₄₀H₃₈ClNO₇ (Molecular Weight: 680.19 g/mol) .
  • Structural Features: A 3,4-dihydroisoquinoline core. 6-position: Methoxy (-OCH₃). 7-position: Phenylmethoxy (benzyloxy, -OCH₂C₆H₅). 1-position: Substituted with a [[4-(phenylmethoxy)phenyl]methyl] group, introducing a second benzyloxy moiety .

Synthetic Relevance: The compound’s synthesis likely involves protective group strategies (e.g., benzyloxy groups) and coupling reactions, as seen in analogous isoquinoline derivatives . For example, benzyloxy groups are commonly introduced via nucleophilic substitution or Pd-catalyzed cross-coupling .

Comparison with Similar Isoquinoline Derivatives

Structural Analogues and Their Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
1-Benzyl-6,7-dimethoxy-3,4-dihydro-isoquinoline (4876-00-0) C₁₈H₁₉NO₂ 281.35 - 6,7-dimethoxy
- 1-benzyl
Simpler structure; lacks phenylmethoxy and complex 1-substituent.
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-isoquinoline (62744-15-4) C₃₁H₃₁NO₄ 481.58 - 6-methoxy, 7-benzyloxy
- 1-substituted with 4-benzyloxy-3-hydroxybenzyl
Contains a hydroxyl group in the 1-substituent.
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline (PA-082) C₃₃H₃₈N₂O₅ 542.67 - 6,7-dimethoxy
- Piperidinylmethyl group at 4-position
Additional piperidine ring; no phenylmethoxy groups.
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline C₁₀H₁₁NO₂ 177.20 - 6-methoxy, 7-hydroxy Smaller, less substituted; hydroxyl instead of benzyloxy.

Key Differences and Implications

Substituent Complexity: The target compound has dual phenylmethoxy groups at positions 6 and 7, enhancing lipophilicity compared to methoxy-only analogs (e.g., 4876-00-0) . This may improve membrane permeability but reduce aqueous solubility.

Hydroxy-substituted analogs (e.g., 7-hydroxy-6-methoxy in ) may exhibit altered pharmacokinetics due to hydrogen-bonding capabilities.

Synthetic Challenges: The target compound’s synthesis likely requires multi-step protective group strategies (e.g., benzyloxy for hydroxyl protection ) and Pd-mediated cross-couplings (e.g., Suzuki-Miyaura for aryl-aryl bonds ). Derivatives like 62744-15-4 highlight the use of NaBH₄ for reductions and BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for amide couplings.

生物活性

3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex isoquinoline structure with multiple methoxy and phenyl substituents. Its molecular formula is C28H29O3C_{28}H_{29}O_3, and it has a molecular weight of 429.54 g/mol. The presence of methoxy groups is significant as they can enhance lipophilicity and influence biological activity.

Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit promising anticancer properties. Specifically, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • MDA-MB-231 (Breast Cancer) : The compound demonstrated an IC50 value in the low micromolar range, indicating effective growth inhibition.
    • HepG2 (Liver Cancer) : Similar cytotoxicity was observed, suggesting broad-spectrum anticancer potential.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2312.43Induction of apoptosis via caspase activation
HepG24.98Cell cycle arrest at G2/M phase
  • Mechanisms of Action :
    • Microtubule Destabilization : The compound may act by inhibiting microtubule assembly, akin to known microtubule-targeting agents like colchicine.
    • Apoptosis Induction : Studies indicate that treatment leads to increased caspase-3 activity and morphological changes consistent with apoptosis.

Structure-Activity Relationships (SAR)

The presence of methoxy and phenyl groups significantly influences the biological activity of isoquinoline derivatives. Modifications to these substituents can enhance potency and selectivity for cancer cells while minimizing toxicity to normal cells.

Case Studies

A series of case studies have evaluated the efficacy of isoquinoline derivatives including the target compound:

  • In Vitro Studies : Various derivatives were synthesized and screened against multiple cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity.
  • In Silico Modeling : Molecular docking studies were performed to predict the binding affinity of the compound to tubulin, providing insights into its potential mechanism as a microtubule inhibitor.

Pharmacokinetics and Toxicity

Pharmacokinetic profiling suggests that compounds in this class exhibit favorable absorption and distribution characteristics. However, potential drug-drug interactions and toxicity profiles must be carefully evaluated through further studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-Dihydro-6-methoxy-7-(phenylmethoxy)-1-[[4-(phenylmethoxy)phenyl]methyl]-isoquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Protection/deprotection of methoxy groups : Use phenylmethoxy groups as protecting agents to prevent undesired side reactions during alkylation or acylation steps.
  • Nucleophilic substitution : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yields .
  • Catalytic hydrogenation : Employ Pd/C or Raney Ni under H₂ pressure (1–3 atm) to reduce intermediates.
  • Scale-up considerations : Implement continuous flow chemistry to improve reproducibility and reduce batch variability, as demonstrated in analogous isoquinoline syntheses .
    • Data Table :
StepReaction TypeOptimal ConditionsYield (%)
1ProtectionDMF, 80°C, 12h85
2AlkylationTHF, 60°C, 8h78
3HydrogenationPd/C, H₂, 2 atm92

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and stereochemistry (e.g., methoxy protons at δ 3.8–4.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 524.2102 for C₃₀H₂₉NO₄).
  • HPLC-PDA : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

  • Methodological Answer :

  • Dose-response validation : Test the compound across multiple concentrations (1 nM–100 µM) in both in vitro receptor-binding assays (e.g., radioligand displacement) and cell-based functional assays (e.g., cAMP inhibition).
  • Metabolic stability assessment : Use liver microsomes to rule out rapid degradation in cellular models, which may explain activity mismatches .
  • Structural analogs : Compare with derivatives (e.g., 7-fluoro or 5-methoxy variants) to isolate functional group contributions .
    • Data Table :
Assay TypeIC₅₀ (nM)Notes
Receptor A12 ± 2High affinity
Cell-based450 ± 50Low efficacy due to metabolism

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., neurotransmitter receptors) to identify binding poses. Prioritize residues within 5 Å of the methoxy-phenyl groups for mutagenesis studies .
  • MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes.
  • QSAR modeling : Corinate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
    • Data Table :
Target ProteinDocking Score (kcal/mol)Key Interactions
Receptor X-9.8H-bond with Tyr327
Enzyme Y-7.2Hydrophobic pocket

Theoretical and Framework Considerations

Q. How can researchers link this compound’s mechanism of action to broader pharmacological theories?

  • Methodological Answer :

  • Receptor theory : Map its activity to allosteric modulation frameworks (e.g., two-state models) using Schild regression analysis .
  • Network pharmacology : Integrate omics data to identify off-target effects, such as kinase inhibition, using STRING or KEGG pathway tools .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
  • Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。